molecular formula C13H16ClF3N2O B6239545 N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide hydrochloride CAS No. 1578146-33-4

N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide hydrochloride

Cat. No.: B6239545
CAS No.: 1578146-33-4
M. Wt: 308.7
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Description

N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring through a carboxamide linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Amidation Reaction: The carboxamide linkage is formed by reacting the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its structural features, enables it to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
  • N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide acetate
  • N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide sulfate

Uniqueness

N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide hydrochloride stands out due to its enhanced solubility and stability provided by the hydrochloride salt form. This makes it more suitable for various applications compared to its non-salt counterparts. Additionally, the trifluoromethyl group imparts unique chemical and biological properties, making it a valuable compound in research and industry.

Properties

CAS No.

1578146-33-4

Molecular Formula

C13H16ClF3N2O

Molecular Weight

308.7

Purity

95

Origin of Product

United States

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